4-(Methoxymethyl)-2-azaspiro[4.5]decane
Description
Properties
CAS No. |
2090653-43-1 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H21NO/c1-13-8-10-7-12-9-11(10)5-3-2-4-6-11/h10,12H,2-9H2,1H3 |
InChI Key |
OMGRLRBYCDUPEK-UHFFFAOYSA-N |
SMILES |
COCC1CNCC12CCCCC2 |
Canonical SMILES |
COCC1CNCC12CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Scaffold Variations
The 2-azaspiro[4.5]decane scaffold is shared among many derivatives, but substituents critically influence biological activity and physicochemical properties:
Key Observations :
- Anticonvulsant Activity : Substituents like arylpiperazinyl or chlorophenyl groups enhance activity in maximal electroshock (MES) tests, with ED₅₀ values as low as 23 mg/kg .
- Anticancer Activity: Thioglycoside derivatives (e.g., compound 14) show moderate to high inhibition against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT116) cell lines .
- Ion Channel Modulation : The unsubstituted 2-azaspiro[4.5]decane scaffold (compound 21 ) exhibits 3-fold higher Cav2.2 inhibition than piperidine-based analogues, indicating scaffold rigidity improves target engagement .
Comparison :
Pharmacological and Physicochemical Properties
Bioactivity Trends
- Anticonvulsants : Arylpiperazinyl substituents (e.g., compound 2h , ED₅₀ = 23 mg/kg) outperform valproate (ED₅₀ = 211 mg/kg) in MES tests but may induce neurotoxicity .
- Anticancer Agents : Thioglycosides (e.g., compound 14 ) with acetylated sugar moieties show IC₅₀ values <10 µM against HepG-2 .
- 5-HT1A Receptor Ligands: Piperazine-linked coumarin-spiro hybrids exhibit subnanomolar binding affinities due to interactions with residues D116 and S199 .
Physicochemical Parameters
| Compound | Molecular Weight | Hydrogen Bond Donors/Acceptors | LogP (Predicted) | Solubility |
|---|---|---|---|---|
| This compound | ~211.3 | 1 donor, 3 acceptors | ~1.2 | Moderate (Polar group) |
| 8-Phenyl-2-azaspiro[4.5]decane | 260.3 | 0 donors, 4 acceptors | ~2.8 | Low |
| Thioglycoside derivative 14 | 710.8 | 3 donors, 9 acceptors | ~1.5 | Low (Lipid sugar) |
Insights :
- The methoxymethyl group likely improves aqueous solubility compared to lipophilic aryl or halogenated analogues.
- Higher molecular weight thioglycosides face challenges in bioavailability despite potent anticancer activity .
Preparation Methods
General Synthetic Strategy
The preparation of 4-(Methoxymethyl)-2-azaspiro[4.5]decane typically involves nucleophilic substitution and cyclization steps starting from appropriate azaspiro precursors and methoxymethylating agents. A representative method involves the reaction of an azaspiro intermediate with a methoxymethyl donor under controlled conditions, followed by purification.
Specific Preparation Method from Literature
A detailed example of the preparation is described in a 2023 study involving the synthesis of azaspiro derivatives with methoxymethyl groups:
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | Ester precursor (20.75 mmol) in acetonitrile (50 mL) | Reaction with lithium fluoride (4 equiv.) and (methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine (1.2 equiv.) at 60 °C overnight | Intermediate formation |
| 2 | Removal of volatiles; extraction with ethyl acetate and aqueous citric acid | Work-up to isolate organic phase and basification to pH 8.0 with K2CO3, followed by further extraction | Purification step |
| 3 | Hydrogenation with 10% Pd/C at 100 atm, room temperature, 12 h | Catalytic hydrogenation in ethanol solvent to reduce intermediate | Conversion to amine |
| 4 | Reaction with Boc anhydride (Boc2O) at room temperature overnight | Protection step to form Boc-protected azaspiro compound | Final compound isolation |
| 5 | Purification by silica gel chromatography (1% MeOH in CH2Cl2) | Final purification yielding a transparent oil | 49% isolated yield |
This sequence highlights the use of lithium fluoride as a fluoride source to facilitate substitution, followed by catalytic hydrogenation and Boc-protection to stabilize the amine functionality. The final product was isolated with a moderate yield of 49% and characterized by ^1H NMR spectroscopy.
Alternative Synthetic Approaches
While the above method is specific to a closely related azaspiro compound, other azaspiro derivatives have been synthesized using different strategies that may be adaptable for this compound:
Cyclization via Schiff Base Formation and Thioglycolic Acid Catalysis: This approach involves cyclization of hydrazones with thioglycolic acid under reflux in dry benzene without additional catalysts, yielding spiro compounds in high yields. Although this method targets thia-azaspiro compounds, the mechanistic insights may inform alternative cyclization strategies for azaspiro derivatives.
Hydrochloride Salt Formation in Methanol: Conversion of azaspirocarboxylate esters to hydrochloride salts in methanolic HCl at room temperature for 3 hours is reported with high yields (up to 98%). This step is useful for salt formation and purification of azaspiro compounds and may be applied post-synthesis for this compound derivatives.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, ethanol, ethyl acetate | Acetonitrile used for substitution; ethanol for hydrogenation; ethyl acetate for extraction |
| Temperature | 60 °C (substitution), room temp (hydrogenation) | Moderate heating for substitution; mild conditions for hydrogenation |
| Reaction Time | Overnight (substitution), 12 h (hydrogenation) | Sufficient time for complete conversion |
| Catalysts/Additives | Lithium fluoride, 10% Pd/C | Fluoride source for substitution; Pd/C for hydrogenation |
| pH Control | Basification to pH 8 with K2CO3 | Important for extraction and purification steps |
| Purification | Silica gel chromatography (1% MeOH in CH2Cl2) | Effective for isolating pure product |
Analytical Characterization
The final compound is typically characterized by:
- [^1H NMR Spectroscopy](pplx://action/followup): Multiplets in the 4.21–4.00 ppm and 3.46–3.26 ppm regions consistent with methoxymethyl and azaspiro protons.
- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weight.
- Purity Assessment: Chromatographic techniques such as HPLC or TLC for purity confirmation.
Summary Table of Preparation Methods
Q & A
Basic: What are the established synthetic routes for 4-(Methoxymethyl)-2-azaspiro[4.5]decane, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as cyclization of tetrahydropyran derivatives with methoxymethyl-containing precursors. Key steps include:
- Cyclization : Reaction of a ketone or aldehyde with a methoxymethylamine derivative under controlled temperatures (e.g., 60–80°C) and inert atmospheres to form the spirocyclic core .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) are often used to enhance reaction efficiency. For example, THF improves solubility of intermediates, while DMF accelerates cyclization .
- Purification : Column chromatography or recrystallization is critical to isolate the product with >95% purity. Yield optimization may require iterative adjustments of stoichiometry and reaction time .
Basic: What analytical techniques are employed to confirm the structure and purity of this compound?
Methodological Answer:
Structural validation relies on:
- NMR Spectroscopy : H and C NMR identify the spirocyclic framework and methoxymethyl group (e.g., δ 3.3 ppm for OCH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 212.15 for CHNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with mobile phases like acetonitrile/water gradients .
Advanced: How can researchers design experiments to evaluate the compound’s bioactivity against enzymatic targets?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with structural homology to targets of related spirocyclic compounds (e.g., antimicrobial enzymes or cancer-related kinases) .
- Assay Design :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC values in dose-response studies .
- Receptor Binding : Competitive binding assays with radiolabeled ligands (e.g., H-labeled antagonists) to determine K values .
- Controls : Include positive controls (known inhibitors) and vehicle-only samples to validate assay robustness .
Advanced: How should contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be resolved?
Methodological Answer:
Contradictions may arise from:
- Purity Variability : Re-purify the compound using preparative HPLC and re-test .
- Assay Conditions : Standardize buffer pH, ionic strength, and temperature (e.g., 37°C for kinase assays) .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across replicates .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., cytochrome P450 or β-lactamase) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
Basic: How does the methoxymethyl substituent influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility : The methoxymethyl group enhances water solubility compared to non-polar analogs (e.g., logP reduction by ~0.5 units) .
- Metabolic Stability : The ether linkage resists hydrolysis, improving plasma stability in pharmacokinetic studies .
- Stereoelectronic Effects : The oxygen atom modulates electron density in the spirocyclic core, affecting reactivity in nucleophilic substitutions .
Advanced: What strategies optimize the spirocyclic framework for enhanced target selectivity?
Methodological Answer:
- Ring Modifications : Introduce substituents at C-3 or C-4 to sterically hinder off-target interactions (e.g., bulky tert-butyl groups) .
- Isosteric Replacement : Replace the methoxymethyl group with bioisosteres (e.g., ethoxymethyl or cyclopropoxymethyl) to fine-tune binding .
- Fragment-Based Screening : Use X-ray crystallography to identify critical binding motifs and guide derivatization .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) for long-term storage; avoid aqueous buffers to minimize hydrolysis .
- Monitoring : Conduct stability assays via LC-MS every 6 months to detect decomposition products .
Advanced: How can researchers validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Knockdown/Overexpression : Use siRNA or CRISPR to modulate putative target expression and assess phenotypic rescue .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK) .
- Competitive Pull-Down Assays : Label the compound with biotin and use streptavidin beads to isolate interacting proteins .
Advanced: What synthetic challenges arise in scaling up production, and how are they addressed?
Methodological Answer:
- Cyclization Efficiency : Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) to reduce side products .
- Purification Scalability : Transition from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
- Cost-Effective Reagents : Replace expensive ligands (e.g., Buchwald-Hartwig catalysts) with cheaper alternatives like CuI .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
